molecular formula C31H34O15 B1246494 Elloramycin C

Elloramycin C

Cat. No. B1246494
M. Wt: 646.6 g/mol
InChI Key: BYTSARCYBCNUGR-DHFIZRLHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elloramycin C is a natural product found in Streptomyces olivaceus with data available.

Scientific Research Applications

Biosynthesis and Gene Clusters

  • Elloramycin C is an anthracycline-like antitumor drug produced by Streptomyces olivaceus. Research has identified specific gene clusters responsible for its biosynthesis, demonstrating the complex genetic orchestration needed for its production. The involvement of genes outside the aglycon cluster, particularly for glycosylation, is crucial in the formation of elloramycin C (Ramos et al., 2008).

Glycosylation and Genetic Engineering

  • Studies have identified a sugar flexible glycosyltransferase from Streptomyces olivaceus, essential for elloramycin C biosynthesis. This enzyme demonstrates the ability to transfer different sugars to the elloramycin aglycon, offering potential for producing elloramycin analogs through genetic engineering (Blanco et al., 2001).

Antibacterial and Antitumor Properties

  • Elloramycin C exhibits antibacterial activity against Gram-positive bacteria and shows antitumor properties. Its molecular structure, featuring a unique cyclohexenone moiety, contributes to these biological activities (Drautz et al., 1985).

Methylation in Biosynthesis

  • Research into the methylation process during elloramycin C biosynthesis has revealed the involvement of specific methyltransferases. These enzymes are responsible for methylation at different positions of the sugar moiety attached to the elloramycin aglycon, a critical step in elloramycin C production (Patallo et al., 2001).

Hybrid Analog Production

  • Elloramycin C's biosynthetic pathway has been manipulated to produce hybrid analogs. This is achieved by combining gene clusters from elloramycin C and other polyketides, exemplifying the possibilities of combinatorial biosynthesis in drug development (Rodriguez et al., 2000).

Purification Techniques

  • Studies on elloramycin C also include the development of efficient purification methods, crucial for its practical application and further research. Techniques like preparative reversed-phase liquid chromatography have been explored for this purpose (Kulik & Fiedler, 1998).

Structure-Activity Relationships

  • Understanding the structure-activity relationships of elloramycin C can inform the development of more effective derivatives. Research in this area has led to the discovery of active derivatives with potential for enhanced therapeutic use (Rohr & Zeeck, 1990).

properties

Product Name

Elloramycin C

Molecular Formula

C31H34O15

Molecular Weight

646.6 g/mol

IUPAC Name

methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate

InChI

InChI=1S/C31H34O15/c1-11-18-13(9-15(19(11)28(38)43-6)46-29-24(42-5)22(34)23(41-4)12(2)45-29)8-14-20(21(18)33)27(37)31(44-7)17(32)10-16(40-3)26(36)30(31,39)25(14)35/h8-10,12,22-24,26,29,33-34,36,39H,1-7H3/t12-,22+,23-,24+,26+,29-,30+,31+/m0/s1

InChI Key

BYTSARCYBCNUGR-DHFIZRLHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)OC)O)OC

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)O)OC

synonyms

elloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elloramycin C
Reactant of Route 2
Elloramycin C
Reactant of Route 3
Elloramycin C
Reactant of Route 4
Elloramycin C
Reactant of Route 5
Elloramycin C
Reactant of Route 6
Elloramycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.